molecular formula C19H20N4O3S B2866043 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide CAS No. 1251630-67-7

2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide

Cat. No.: B2866043
CAS No.: 1251630-67-7
M. Wt: 384.45
InChI Key: WQPRISDGZOYXLS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with a 4-methoxyphenyl group. The sulfanyl (-S-) bridge connects the pyridine to the acetamide backbone, with an isopropyl (propan-2-yl) group as the terminal substituent.

Properties

IUPAC Name

2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12(2)21-16(24)11-27-17-9-6-14(10-20-17)19-22-18(23-26-19)13-4-7-15(25-3)8-5-13/h4-10,12H,11H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPRISDGZOYXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiosemicarbazide Cyclization with Lead Oxide

A patent by details the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles via lead oxide-mediated cyclization of thiosemicarbazides. For the 4-methoxyphenyl variant, methyl 4-methoxybenzoate reacts with thiosemicarbazide in refluxing dimethylformamide (DMF) or amyl alcohol at 100–175°C. Lead oxide catalyzes dehydrogenation, forming the oxadiazole ring with yields up to 27%.

Mechanistic Insight :
$$
\text{ArCO}2\text{Me} + \text{NH}2\text{NHC(S)NH}2 \xrightarrow{\text{PbO, Δ}} \text{ArC}2\text{N}3\text{O} + \text{NH}3 + \text{H}_2\text{S}
$$
This method, while effective, faces limitations in scalability due to lead oxide’s toxicity and moderate yields.

Hydrazide Cyclization with NaHSO₃ Catalysis

A scalable alternative from involves cyclizing 2-(pyridin-2-ylamino)acetohydrazide with 4-methoxybenzaldehyde in ethanol-water (1:2) using NaHSO₃ (20 mol%). This forms the oxadiazole via dehydrative cyclization, achieving yields of 76–82%.

Optimization Parameters :

  • Solvent : Ethanol-water enhances solubility of intermediates.
  • Catalyst : NaHSO₃ accelerates imine formation and cyclization.
  • Temperature : Reflux (78°C) for 12–14 hours ensures completion.

Functionalization of the Pyridine Ring

Sulfanyl Group Introduction

The pyridin-2-ylsulfanyl moiety is introduced via nucleophilic aromatic substitution. In, 2-aminopyridine reacts with ethyl chloroacetate in acetone/K₂CO₃ to form ethyl (pyridin-2-ylamino)acetate, followed by hydrazinolysis to yield the hydrazide intermediate. Subsequent treatment with thiourea or Lawesson’s reagent introduces the sulfanyl group.

Critical Step :
$$
\text{Pyridine-NH}2 + \text{ClCH}2\text{CO}2\text{Et} \xrightarrow{\text{K}2\text{CO}3} \text{Pyridine-NH-CH}2\text{CO}2\text{Et} \xrightarrow{\text{NH}2\text{NH}2} \text{Pyridine-NH-CH}2\text{C(O)NHNH}_2
$$

Coupling with the Oxadiazole Core

The oxadiazole-pyridine linkage is achieved through Suzuki-Miyaura coupling or nucleophilic substitution. Patent employs a substitution reaction between 5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl chloride and 2-mercaptopyridine in acetonitrile with triethylamine, yielding 85–90% coupling efficiency.

N-(Propan-2-yl)Acetamide Side Chain Installation

Amidation of the Sulfanyl-Acetic Acid Intermediate

The final acetamide group is introduced via reaction of 2-(pyridin-2-ylsulfanyl)acetic acid with isopropylamine using EDC/HOBt coupling. Patent reports a modified approach using acetic anhydride and potassium carbonate in acetonitrile, achieving 78% yield.

Reaction Conditions :
$$
\text{HS-CH}2\text{CO}2\text{H} + \text{NH(CH(CH}3\text{)}2) \xrightarrow{\text{Ac}2\text{O, K}2\text{CO}3} \text{CH}3\text{C(O)NH(CH(CH}3\text{)}2) + \text{H}_2\text{O}
$$

Comparative Analysis of Synthetic Routes

Method Yield Key Reagents Temperature Time (h) Citation
Thiosemicarbazide-PbO 27% PbO, DMF 175°C 2
Hydrazide-NaHSO₃ 82% NaHSO₃, EtOH-H₂O 78°C 14
Substitution-K₂CO₃ 78% Ac₂O, K₂CO₃ RT 24

The hydrazide-NaHSO₃ method offers superior yields and milder conditions, making it preferable for large-scale synthesis. However, the thiosemicarbazide route provides direct access to 2-amino intermediates for further functionalization.

Characterization and Analytical Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons at δ 7.5–8.5 ppm (pyridine and oxadiazole), singlet for OCH₃ at δ 3.8 ppm.
  • IR : C=N stretch at 1600 cm⁻¹, C-O-C at 1250 cm⁻¹.
  • HPLC : Purity >98% with C18 column (MeCN:H₂O = 70:30).

Chemical Reactions Analysis

Types of Reactions

2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Heterocyclic Modifications

The compound’s 1,2,4-oxadiazole-pyridine scaffold distinguishes it from related structures:

  • ZINC35476132 (N-Cyclopentyl-2-(2-(3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl)Phenoxy)Acetamide): Key Difference: Replaces the pyridinylsulfanyl group with a phenoxy linker.
  • GPR-17 Ligand (Morpholine-Sulfonyl Analog) :
    • Key Difference : Incorporates a 1,2,4-triazole core instead of oxadiazole and a morpholine-sulfonyl group.
    • Impact : The triazole’s hydrogen-bonding capacity may enhance receptor affinity, while the sulfonyl group increases polarity, affecting blood-brain barrier permeability .

Substituent Variations

  • Pyrazin-2-yl Oxadiazole Derivative () :
    • Key Difference : Substitutes pyridine with pyrazine in the oxadiazole ring.
    • Impact : Pyrazine’s electron-deficient nature may enhance π-π stacking with aromatic residues in target proteins, improving inhibitory potency .
  • N-[4-(Benzyloxy)Phenyl] Analog () :
    • Key Difference : Replaces the isopropyl group with a benzyloxy-phenyl moiety.
    • Impact : Increased hydrophobicity from the benzyl group could enhance membrane penetration but may reduce solubility in aqueous media .

Structural and Pharmacokinetic Analysis

Table 1: Comparative Analysis of Key Features

Compound Core Structure Key Substituents Potential Advantages Limitations References
Target Compound Pyridine-1,2,4-oxadiazole 4-Methoxyphenyl, isopropyl Balanced lipophilicity, flexibility Unconfirmed metabolic stability
ZINC35476132 Phenoxy-1,2,4-oxadiazole Cyclopentyl, 4-methoxyphenyl Enhanced rigidity for target binding Reduced solubility in polar solvents
GPR-17 Ligand 1,2,4-Triazole-morpholine Trifluoromethoxy phenyl, sulfonyl High receptor affinity Poor BBB penetration
Pyrazine Oxadiazole () Pyrazine-1,2,4-oxadiazole Propan-2-ylsulfanyl phenyl Improved electronic interactions Synthetic complexity

Biological Activity

The compound 2-({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-(propan-2-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The compound has the following characteristics:

PropertyValue
Molecular Weight425.51 g/mol
Molecular FormulaC21H23N5O3S
LogP2.8754
Polar Surface Area67.284 Ų
Hydrogen Bond Acceptors9

The biological activity of this compound can be attributed to its structural features, including the presence of an oxadiazole ring and a pyridine moiety. These structures are known to interact with various biological targets, potentially leading to antimicrobial and anticancer effects.

Antibacterial Activity

Recent studies have explored the antibacterial properties of compounds related to the oxadiazole and pyridine scaffolds. For instance:

  • Research Findings : A study evaluating a series of oxadiazole derivatives indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 40 µM for certain derivatives .
  • Case Study : In a comparative analysis, compounds structurally similar to our target compound exhibited MIC values significantly lower than traditional antibiotics like ceftriaxone, suggesting a promising alternative for treating resistant bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • In Vitro Studies : A study on various oxadiazole derivatives showed that some compounds exhibited cytotoxic effects against cancer cell lines, with IC50 values ranging from 10 to 30 µM . The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation.
  • Molecular Docking Studies : Computational studies indicate that the compound may interact with key proteins involved in cancer cell survival, such as those in the apoptosis pathway and cell cycle regulation .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus20–40 µM
AntibacterialEscherichia coli20–40 µM
AnticancerVarious Cancer Cell Lines10–30 µM

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